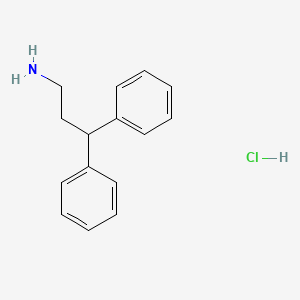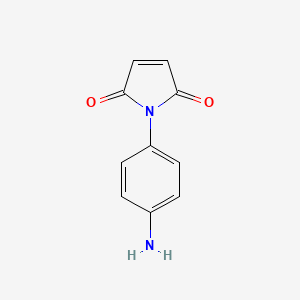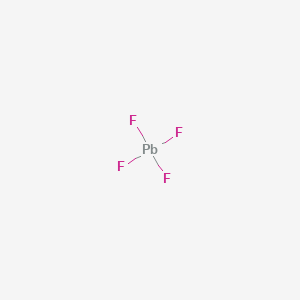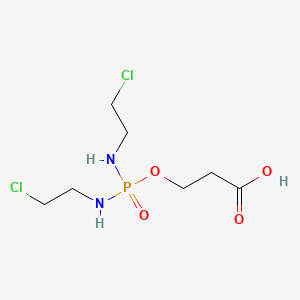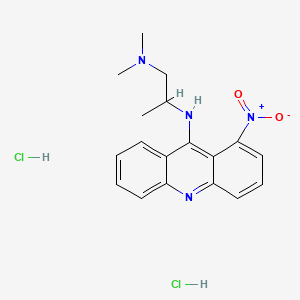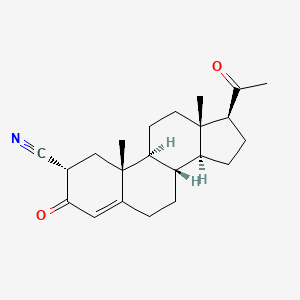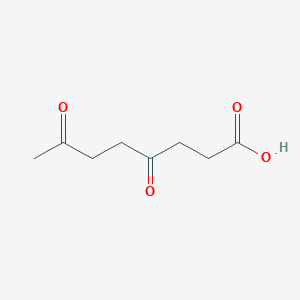
4,7-Dioxooctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-dioxooctanoic acid is a dioxo monocarboxylic acid that is caprylic acid with the two oxo groups at the 4- and 7-positions. It has a role as a metabolite. It derives from an octanoic acid.
Wissenschaftliche Forschungsanwendungen
Inhibition of Porphobilinogen Synthase
4,7-Dioxooctanoic acid has been studied as an inhibitor of porphobilinogen synthase (PBGS), an enzyme crucial in the biosynthesis of tetrapyrrole cofactors like heme, vitamin B12, and chlorophyll. 4,7-Dioxooctanoic acid, designed as an analogue of a physiological reaction intermediate, shows species-specific inhibition of PBGS enzymes, with varying IC50 values for different species, including humans. This research helps in understanding the enzyme's function and potential therapeutic applications (Kervinen et al., 2001).
Structural Analysis
The structure of 4,7-dioxooctanoic acid has been confirmed through X-ray crystallography. This study provided insights into the compound's anomalous solid-state IR spectrum, attributed to crystal packing and dipole-dipole interactions among the carbonyl groups. Understanding its structure is essential for further chemical applications (Abeysekera et al., 2013).
Optical Gating of Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a closely related compound, has been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This showcases the potential of similar compounds in controlled release, sensing, and information processing applications (Ali et al., 2012).
Eigenschaften
CAS-Nummer |
20577-46-2 |
|---|---|
Produktname |
4,7-Dioxooctanoic acid |
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
4,7-dioxooctanoic acid |
InChI |
InChI=1S/C8H12O4/c1-6(9)2-3-7(10)4-5-8(11)12/h2-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
PTSAPRTVUVUNGB-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)CCC(=O)O |
Kanonische SMILES |
CC(=O)CCC(=O)CCC(=O)O |
Andere CAS-Nummern |
20577-46-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



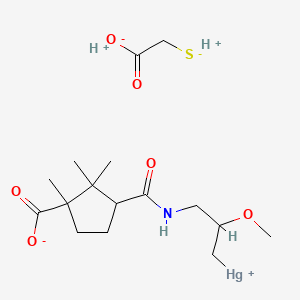
![7-[3,5-Dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B1208592.png)

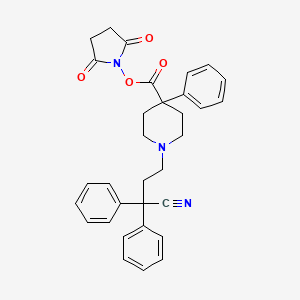
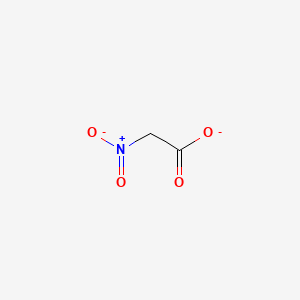
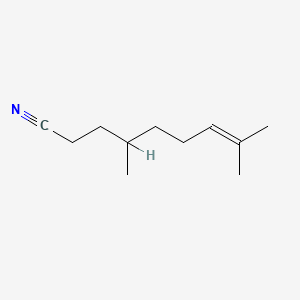
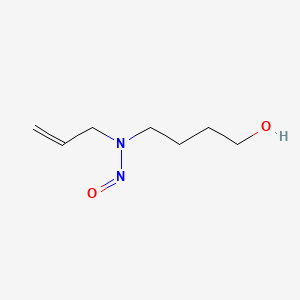
![1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-[(2-carboxyphenoxy)carbonyl]phenyl ester](/img/structure/B1208605.png)
